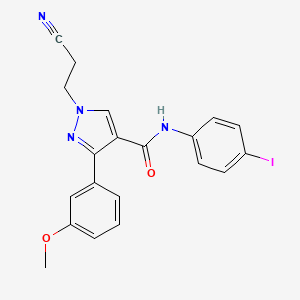
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CINPA1 and is a potent and selective inhibitor of the soluble adenylyl cyclase (sAC) enzyme. In
Wirkmechanismus
CINPA1 is a potent and selective inhibitor of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. This compound is an enzyme that produces cyclic AMP by converting ATP to cAMP. CINPA1 binds to the catalytic site of this compound and prevents the conversion of ATP to cAMP. This inhibition of this compound activity leads to a reduction in cyclic AMP levels, which can have significant effects on cellular signaling and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CINPA1 are complex and depend on the specific cellular and physiological processes being studied. In general, the inhibition of this compound by CINPA1 leads to a reduction in cyclic AMP levels, which can affect a wide range of cellular processes. For example, reduced cyclic AMP levels can lead to changes in ion channel activity, altered gene expression, and changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CINPA1 in lab experiments is its selectivity for 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. CINPA1 does not inhibit other adenylate cyclases or phosphodiesterases, which can be important for studying specific cellular processes. Additionally, CINPA1 is a potent inhibitor of this compound, which allows for the investigation of the effects of reduced cyclic AMP levels on cellular signaling and physiological processes. However, one of the limitations of using CINPA1 in lab experiments is its potential toxicity. CINPA1 has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving CINPA1. One area of research is the investigation of the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in various diseases and physiological processes. This compound has been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By studying the effects of this compound inhibition with CINPA1, researchers can gain insights into the role of this compound in these diseases and potentially identify new therapeutic targets. Another area of research is the development of new inhibitors of this compound that are more potent and selective than CINPA1. These new inhibitors could be valuable tools for studying this compound and could have potential therapeutic applications.
Synthesemethoden
The synthesis method for CINPA1 involves several steps, including the reaction of 4-iodoaniline with 3-methoxybenzaldehyde to form 4-iodo-3-methoxybenzylideneaniline. This intermediate is then reacted with 1-(2-cyanoethyl)pyrazole-4-carboxylic acid to form CINPA1. The synthesis of CINPA1 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
CINPA1 has a wide range of potential scientific research applications. One of the most significant applications of CINPA1 is its use as a research tool to investigate the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in various physiological processes. This compound is an enzyme that produces cyclic AMP, which is a key signaling molecule in many cellular processes. By inhibiting this compound with CINPA1, researchers can study the effects of reduced cyclic AMP levels on cellular signaling and physiological processes.
Eigenschaften
IUPAC Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN4O2/c1-27-17-5-2-4-14(12-17)19-18(13-25(24-19)11-3-10-22)20(26)23-16-8-6-15(21)7-9-16/h2,4-9,12-13H,3,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKTBBJBHYDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

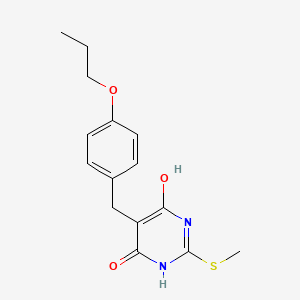
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
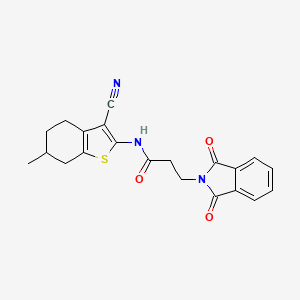
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)
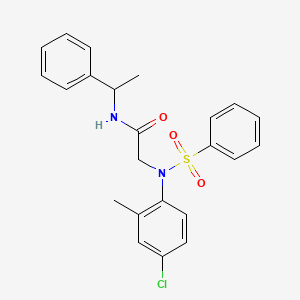
![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
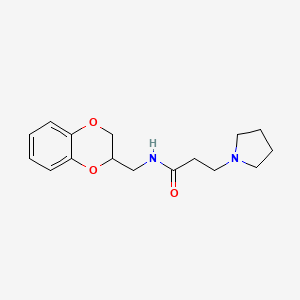
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)